

Protocols for Reductive Amination Using **tert-Butylamine**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Butylamine**

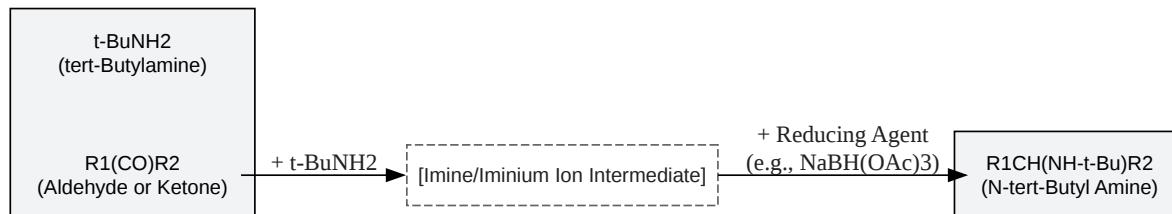
Cat. No.: **B042293**

[Get Quote](#)

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals.

Introduction


Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of amines from carbonyl compounds and a nitrogen source. This method is widely employed in the pharmaceutical and chemical industries due to its versatility and efficiency in constructing carbon-nitrogen bonds. This application note provides detailed protocols for the reductive amination of various aldehydes and ketones using **tert-butylamine**, a sterically hindered primary amine, to generate N-tert-butyl substituted secondary amines. The protocols described herein utilize common and effective reducing agents, namely sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) and sodium cyanoborohydride (NaBH_3CN), offering reliable procedures for a range of substrates.

Reaction Principle

Reductive amination is typically a one-pot reaction that proceeds in two main steps. First, the carbonyl compound reacts with **tert-butylamine** to form a hemiaminal intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion). In the second step, a reducing agent, present in the reaction mixture, selectively reduces the imine/iminium ion to the corresponding secondary amine. The choice of reducing agent is crucial; it must be mild

enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine.[1]

General Reaction Scheme

[Click to download full resolution via product page](#)

Caption: General scheme of reductive amination.

Experimental Protocols

Two primary protocols are presented, utilizing either sodium triacetoxyborohydride or sodium cyanoborohydride. The choice of reagent can depend on the reactivity of the carbonyl substrate and the desired reaction conditions.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones.[2][3][4] It is often the reagent of choice due to its efficacy and the generation of non-toxic byproducts.

Materials:

- Aldehyde or Ketone (1.0 mmol)
- **tert-Butylamine** (1.1 mmol)

- Sodium Triacetoxyborohydride (1.5 mmol)
- Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (5 mL)
- Acetic Acid (optional, 1.0 mmol)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard workup and purification equipment

Procedure:

- To a dry round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and dissolve it in anhydrous DCE or THF (5 mL).
- Add **tert-butylamine** (1.1 mmol) to the solution.
- For less reactive ketones, acetic acid (1.0 mmol) can be added to catalyze imine formation. For most aldehydes, this is not necessary.[\[2\]](#)
- Stir the mixture at room temperature for 20-30 minutes.
- Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
- Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-tert-butyl amine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH_3CN)

Sodium cyanoborohydride is another effective reducing agent for reductive amination, particularly because it is stable in mildly acidic conditions which favor iminium ion formation.[\[1\]](#)

Materials:

- Aldehyde or Ketone (1.0 mmol)
- **tert-Butylamine** (1.1 mmol)
- Sodium Cyanoborohydride (1.2 mmol)
- Methanol (5 mL)
- Glacial Acetic Acid
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard workup and purification equipment

Procedure:

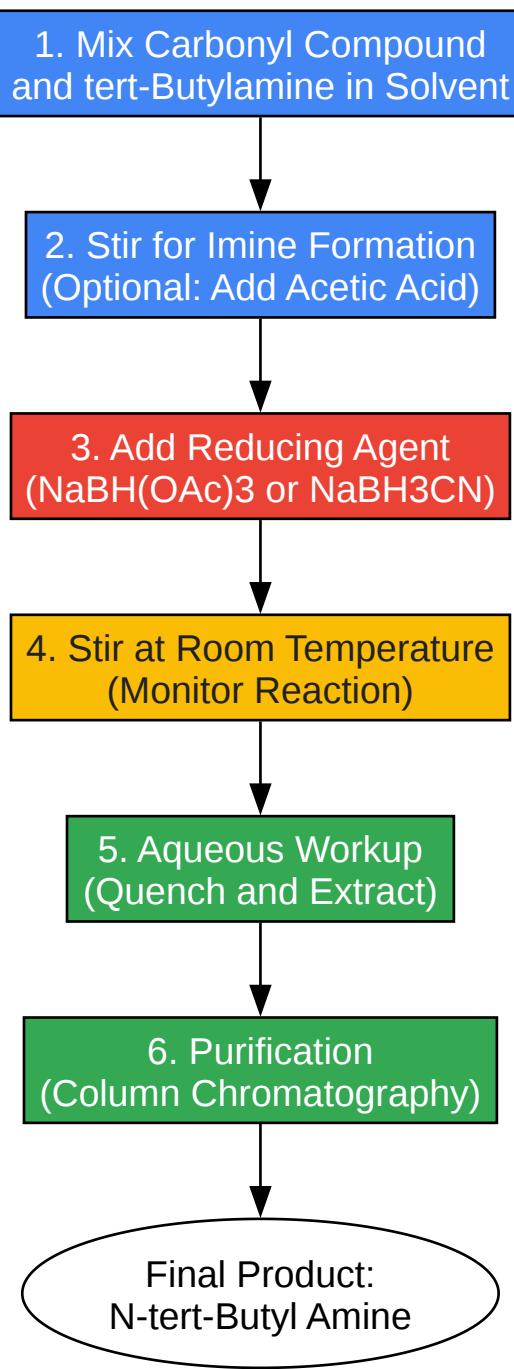
- In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and **tert-butylamine** (1.1 mmol) in methanol (5 mL).
- Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
- Add sodium cyanoborohydride (1.2 mmol) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
- Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove most of the methanol.
- Partition the residue between saturated aqueous sodium bicarbonate solution and dichloromethane.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables summarize representative examples of reductive amination reactions with **tert-butylamine**, detailing the substrates, reaction conditions, and isolated yields.

Table 1: Reductive Amination of Aldehydes with **tert-Butylamine**

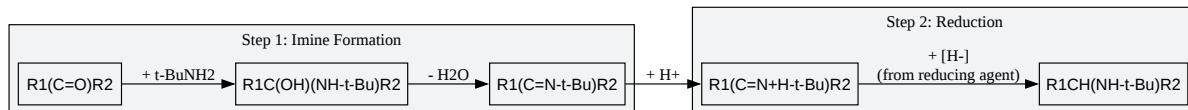
Entry	Aldehyde	Reducing Agent	Solvent	Time (h)	Yield (%)
1	Benzaldehyde	NaBH(OAc) ₃	DCE	18	75
2	4-Chlorobenzaldehyde	NaBH(OAc) ₃	DCE	20	82
3	4-Methoxybenzaldehyde	NaBH(OAc) ₃	THF	16	88
4	Cyclohexanecarboxaldehyde	NaBH ₃ CN	MeOH	24	70
5	Heptanal	NaBH(OAc) ₃	DCE	12	78


Table 2: Reductive Amination of Ketones with **tert-Butylamine**

Entry	Ketone	Reducing Agent	Solvent	Time (h)	Yield (%)
1	Cyclohexanone	NaBH(OAc) ₃	DCE	24	65
2	Acetone	NaBH(OAc) ₃	THF	24	55
3	4-tert-Butylcyclohexanone	NaBH ₃ CN	MeOH	36	60
4	Propiophenone	NaBH(OAc) ₃	DCE	48	45

Note: Yields are based on isolated products after purification and may vary depending on the specific reaction scale and conditions.

Workflow and Mechanism Diagrams


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: One-pot reductive amination workflow.

Reaction Mechanism

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium cyanoborohydride [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination - Sodium triacetoxyborohydride $[\text{NaBH}(\text{OAc})_3]$ [commonorganicchemistry.com]
- To cite this document: BenchChem. [Protocols for Reductive Amination Using tert-Butylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042293#protocols-for-reductive-amination-using-tert-butylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com